molecular formula C12H13NO2 B1451717 (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol CAS No. 1018297-60-3

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

Cat. No. B1451717
M. Wt: 203.24 g/mol
InChI Key: MYRHVRQCQIJDHW-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol” does not have much information available. The closest compound I found is “1-(5-methyl-3-p-tolyl-isoxazol-4-yl)-ethanone” with CAS No.:35166-24-6 .

Scientific Research Applications

Synthesis and Functionalization of Isoxazole Derivatives

Research has explored the synthesis of various isoxazole derivatives, highlighting the versatility of (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol in chemical reactions. One approach involved the reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols, leading to 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These compounds were further treated to replace the chlorine atom with various groups, demonstrating the compound's utility in creating a diverse set of functionalized isoxazole derivatives (Potkin et al., 2015).

Another study synthesized methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, then alkylated it with 3-(chloromethyl)-5-phenylisoxazole, producing conjugates containing isoxazole moieties. These conjugates were transformed into water-soluble Li-salts, suggesting potential applications in drug synthesis and biological studies (Kletskov et al., 2018).

Catalytic Applications and Chemical Transformations

The compound has been implicated in catalytic processes as well. Research indicated its role in facilitating N-methylation of amines using methanol, showcasing a clean method for selective N-methylation with broad tolerance for various amines. This process highlights the compound's potential in synthesizing N-methylated products, an important reaction in pharmaceutical development (Sarki et al., 2021).

Bioactivation Pathways

An intriguing application of isoxazole derivatives, including those related to (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol, is in understanding bioactivation pathways. One study identified a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. This pathway provides insights into the metabolic transformations of isoxazole rings in biological systems, which could have implications for drug design and toxicity studies (Yu et al., 2011).

Green Chemistry and Sustainable Synthesis

The compound also finds application in green chemistry, as seen in the synthesis of isoxazole and Biginelli-like compounds in a green micellar medium using fruit extract. This method emphasizes the compound's role in environmentally friendly chemical synthesis, offering a cleaner, efficient, and sustainable approach to synthesizing highly functionalized isoxazoles (Patil et al., 2021).

properties

IUPAC Name

[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRHVRQCQIJDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

Synthesis routes and methods

Procedure details

As described for example 249d, 5-methyl-3-p-tolyl-isoxazole-4-carboxylic acid ethyl ester (12.6 g, 51.4 mmol) was converted, instead of 5-methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (3.95 g, 38%) which was obtained as a white solid. MS: m/e=204.2 [M+H]+.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 2
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
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(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
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(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
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(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 6
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

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